molecular formula C22H23N3O3 B2368323 1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 862828-45-3

1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2368323
CAS No.: 862828-45-3
M. Wt: 377.444
InChI Key: SDUHAGJQEKWFHM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications

Anti-Alzheimer's Potential

  • A study investigated the synthesis and pharmacological effects of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, including structures similar to the compound , for anti-Alzheimer's activity. These compounds, modeled after the Alzheimer's drug donepezil, displayed promising results against Alzheimer's disease in both in-vivo and in-vitro evaluations (Gupta et al., 2020).

Chemical Synthesis and Reactions

  • Research on the synthesis and reaction of pyrrolidine enamines with diphenyl phosphorazidate (DPPA) was conducted. This study offers insight into the chemical behavior and potential applications of pyrrolidine-based compounds (Kato, Hamada, & Shioiri, 1984).
  • Another study focused on the preparation of 1,5-disubstituted pyrrolidin-2-ones, exploring various synthetic routes and chemical reactions. This research contributes to understanding the synthesis methods for compounds related to the one (Katritzky, Mehta, He, & Cui, 2000).

Antimicrobial Activity

  • A study synthesized and tested a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for antimicrobial activity. These compounds, similar in structure to the compound , showed significant antibacterial properties, indicating potential as antimycobacterial agents (Nural et al., 2018).

Pharmacological Research

  • Research into novel benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists included compounds structurally related to the one . These compounds showed potential as receptor antagonists, which could have implications in treating various conditions (Nicolaï et al., 1993).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of a compound structurally similar to 1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one was analyzed, providing valuable information about the structural characteristics of such compounds (Tarimci et al., 2003).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-11-24-18-8-6-5-7-17(18)23-22(24)15-12-21(26)25(14-15)19-13-16(27-2)9-10-20(19)28-3/h4-10,13,15H,1,11-12,14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUHAGJQEKWFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.